N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and a phenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to start with the synthesis of 1-(cyclobutylcarbonyl)piperidin-4-one, which can be achieved through the reaction of cyclobutanecarbonyl chloride with piperidin-4-one . This intermediate is then subjected to further reactions to introduce the phenylpyrrolidine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce new substituents onto the piperidine or pyrrolidine rings, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products with varying properties.
Scientific Research Applications
N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including its effects on various cellular pathways and its interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to modulate specific receptors or enzymes involved in disease processes.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyrrolidine derivatives, such as:
1-(cyclobutylcarbonyl)piperidin-4-one: A key intermediate in the synthesis of the target compound.
N-(piperidin-4-yl)benzamide derivatives: Compounds with similar structural features and potential biological activities.
1-(piperidin-4-yl)benzamide derivatives: Known for their pharmacological applications and structural similarities.
Uniqueness
N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H27N3O3 |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-[1-(cyclobutanecarbonyl)piperidin-4-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H27N3O3/c25-19-13-16(14-24(19)18-7-2-1-3-8-18)20(26)22-17-9-11-23(12-10-17)21(27)15-5-4-6-15/h1-3,7-8,15-17H,4-6,9-14H2,(H,22,26) |
InChI Key |
VNAWPODELMSJAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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